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Compound of Interest

Compound Name: Arugomycin

Cat. No.: B15567818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Arugomycin is a potent anthracycline antibiotic with significant antitumor properties. Produced

by Streptomyces violaceochromogenes, its complex chemical structure, featuring a unique

chromophore and extensive glycosylation, underpins its mechanism of action and presents

both opportunities and challenges for drug development. This technical guide provides an in-

depth overview of the physico-chemical properties, structural elucidation, and mechanism of

action of Arugomycin, intended to serve as a comprehensive resource for researchers in the

field.

Physico-chemical Properties
The physico-chemical properties of Arugomycin are crucial for its formulation, delivery, and

interaction with biological systems. While some specific experimental values for Arugomycin
are not publicly available, the following tables summarize known data and typical properties for

anthracycline antibiotics.

Table 1: General and Physical Properties of Arugomycin
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Property Value Source/Comment

Molecular Formula C₈₀H₁₁₂N₂O₃₇

Molecular Weight 1693.74 g/mol

Appearance Yellowish-red powder Typical for anthracyclines

Melting Point Not explicitly reported.

Anthracyclines generally have

high melting points (>200 °C)

with decomposition.

Solubility Data not available.

The extensive sugar moieties

are expected to influence

solubility. Generally,

anthracyclines are sparingly

soluble in water and more

soluble in organic solvents like

methanol, ethanol, and DMSO.

Table 2: Spectroscopic Properties of Arugomycin
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Technique Data Source/Comment

UV-Vis Spectroscopy λmax not explicitly reported.

The anthracycline

chromophore typically exhibits

strong absorption in the visible

region (around 480-550 nm)

and in the UV region (around

230-290 nm).

Infrared (IR) Spectroscopy Not explicitly reported.

Characteristic peaks for

anthracyclines include O-H

stretching (broad, ~3400

cm⁻¹), C-H stretching (~2900

cm⁻¹), C=O stretching

(quinone and ester, ~1730 and

1620 cm⁻¹), and C-O

stretching (~1000-1200 cm⁻¹).

¹H and ¹³C NMR Spectroscopy Not explicitly reported.

The structure was elucidated

using NMR, but specific

chemical shift data is not

available in the public domain.

Mass Spectrometry Not explicitly reported.

High-resolution mass

spectrometry would confirm

the molecular formula.

Fragmentation patterns would

provide structural information

on the aglycone and sugar

residues.

Chemical Structure
The structure of Arugomycin was determined through a combination of chemical degradation,

mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. It is a complex

anthracycline glycoside composed of a central aglycone chromophore, arugorol (identified as

4'-epi-nogalarol), and two highly branched sugar chains.
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The sugar chains are identified as diginosyl-decilonitrosyl-2-deoxyfucose and (4-O-fumaryl-

diginosyl)-diginosyl-2-deoxyfucosyl-diginose. This extensive and unique glycosylation pattern is

a distinguishing feature of Arugomycin and is believed to play a crucial role in its biological

activity, influencing properties such as solubility, DNA binding, and cellular uptake.

Experimental Protocols
The following sections outline the general methodologies employed for the isolation,

purification, and characterization of Arugomycin and other anthracycline antibiotics.

Isolation and Purification
Arugomycin is isolated from the fermentation broth of Streptomyces violaceochromogenes.

The typical workflow is as follows:

Fermentation of S. violaceochromogenes

Solvent Extraction of Broth

Harvest

Silicic Acid Chromatography

Crude Extract

Sephadex LH-20 Column Chromatography

Fractionation

Purified Arugomycin

Final Purification
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Isolation and Purification Workflow.

Fermentation: The producing organism, Streptomyces violaceochromogenes, is cultured in a

suitable nutrient medium under optimized conditions to maximize the production of

Arugomycin.

Solvent Extraction: The fermentation broth is harvested, and the antibiotic is extracted using

an appropriate organic solvent, such as ethyl acetate or chloroform-methanol mixtures.

Silicic Acid Chromatography: The crude extract is subjected to column chromatography on a

silicic acid stationary phase to separate Arugomycin from other metabolites based on

polarity.

Sephadex LH-20 Column Chromatography: Further purification is achieved by size-exclusion

chromatography on a Sephadex LH-20 column, which separates molecules based on their

size.

Structural Elucidation
The determination of Arugomycin's complex structure involves a combination of spectroscopic

techniques:

UV-Visible Spectroscopy: An initial UV-Vis spectrum is recorded to identify the characteristic

anthracycline chromophore. The sample is dissolved in a suitable solvent (e.g., methanol)

and the absorbance is measured over the UV-visible range (typically 200-800 nm).

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in

the molecule. The sample is typically prepared as a KBr pellet, and the spectrum is recorded.

Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is

employed to determine the accurate molecular weight and elemental composition of

Arugomycin. Tandem MS (MS/MS) experiments are conducted to induce fragmentation,

providing structural information about the aglycone and the sequence of the sugar residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-

dimensional (COSY, HSQC, HMBC) NMR experiments are performed to establish the
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connectivity of all atoms within the molecule, including the stereochemistry. The sample is

dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Mechanism of Action: DNA Intercalation
The primary mechanism of the antitumor action of Arugomycin, like other anthracyclines, is its

ability to intercalate into the DNA of cancer cells. This process disrupts critical cellular

functions, ultimately leading to cell death.

Arugomycin
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Arugomycin's DNA Intercalation Pathway.
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The planar aromatic core of the arugorol chromophore inserts itself between the base pairs of

the DNA double helix. This intercalation has several consequences:

Distortion of DNA Structure: The insertion of the bulky Arugomycin molecule physically

distorts the DNA helix, which interferes with the binding of proteins essential for DNA

replication and transcription.

Inhibition of Topoisomerase II: Arugomycin can form a stable ternary complex with DNA and

topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication.

This traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading

to the accumulation of double-strand breaks.

Induction of Apoptosis: The extensive DNA damage triggers cellular stress responses,

ultimately leading to programmed cell death (apoptosis).

The unique sugar moieties of Arugomycin are thought to play a significant role in the

specificity and stability of its interaction with DNA, contributing to its potent antitumor activity.

Conclusion
Arugomycin represents a promising member of the anthracycline class of antibiotics with

potent antitumor activity. Its intricate structure, characterized by the arugorol chromophore and

complex sugar chains, dictates its physico-chemical properties and its mechanism of action

through DNA intercalation. This guide provides a foundational understanding for researchers

and drug development professionals, highlighting the key characteristics of Arugomycin and

the experimental approaches for its study. Further research to fully elucidate its spectroscopic

data and solubility profile will be invaluable for its potential therapeutic applications.

To cite this document: BenchChem. [A-Technical-Guide-to-Arugomycin-Physico-chemical-
Properties-and-Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567818#arugomycin-physico-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15567818?utm_src=pdf-body
https://www.benchchem.com/product/b15567818?utm_src=pdf-body
https://www.benchchem.com/product/b15567818?utm_src=pdf-body
https://www.benchchem.com/product/b15567818?utm_src=pdf-body
https://www.benchchem.com/product/b15567818?utm_src=pdf-body
https://www.benchchem.com/product/b15567818#arugomycin-physico-chemical-properties-and-structure
https://www.benchchem.com/product/b15567818#arugomycin-physico-chemical-properties-and-structure
https://www.benchchem.com/product/b15567818#arugomycin-physico-chemical-properties-and-structure
https://www.benchchem.com/product/b15567818#arugomycin-physico-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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